![molecular formula C10H7N3 B3421937 1H-imidazo[4,5-c]quinoline CAS No. 233-56-7](/img/structure/B3421937.png)
1H-imidazo[4,5-c]quinoline
Overview
Description
1H-Imidazo[4,5-c]quinoline is a tricyclic heterocyclic compound featuring a fused imidazole and quinoline system. Its structural flexibility allows substitutions at positions 1, 2, and 4, which modulate biological activity. This scaffold is notable for its immunomodulatory, antiviral, and anticancer properties, acting as a Toll-like receptor (TLR) 7/8 agonist, TNF-α suppressor, and kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazo[4,5-c]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate. This reaction typically occurs under reflux conditions in ethanol, yielding the desired compound .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. This may include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The 4-chloro substituent in 1H-imidazo[4,5-c]quinoline derivatives undergoes nucleophilic displacement with amines, enabling the synthesis of antiviral agents like imiquimod.
Example Reactions:
Key observations:
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Solvent effects : Polar solvents (e.g., n-butanol, DMF) enhance reactivity .
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Byproduct control : Isooctyl alcohol minimizes foam formation during hydrazine reactions .
Nitro Group Reduction
Reduction of the 3-nitro group to an amine is critical for forming intermediates. Zinc-mediated reductions face challenges with byproduct formation.
Case Study:
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Substrate : 4-Chloro-1-isobutyl-3-nitroquinoline
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Reagents : Zn/NH₄Cl (10 equiv each) at 0°C for 25 minutes
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Outcome :
Optimization required strict temperature control to suppress rearrangement .
N-Oxide Formation and Functionalization
The N-oxide derivative serves as a precursor for further modifications.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups.
Catalyst Comparison:
Catalyst | Substrate | Conditions | Yield | Reference |
---|---|---|---|---|
Pd₂(dba)₃ | 3-Amino-4-(methylamino)quinoline | Ethanol, 130°C, microwave | 72% | |
Pd(OAc)₂ | 3-Amino-4-(isobutylamino)quinoline | DMF, 90°C | 65% |
Microwave-assisted reactions improve efficiency .
Acylation and Alkylation
Acylation of the 3-amino group facilitates cyclization into imidazo[4,5-c]quinoline derivatives.
Example:
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Substrate : 3-Amino-4-(isobutylamino)quinoline
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Reagent : Valeryl chloride → Acylated intermediate → Cyclization (base-promoted) → Imidazoquinoline .
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Challenge : Competing double acylation reduced using T3P or EEDQ coupling agents .
Cyclization Strategies
Cyclization of 3,4-diaminoquinolines with aldehydes/ketones forms the imidazo[4,5-c]quinoline core.
Optimized Protocol:
Starting Material | Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
3-Amino-4-(methylamino)quinoline | Benzaldehyde | Ethanol, reflux | 1-Methyl-2-phenylimidazoquinoline | 78% |
Byproduct Analysis and Mitigation
Critical side reactions and solutions:
Reaction Step | Byproduct | Mitigation Strategy | Reference |
---|---|---|---|
Nitro reduction | Rearranged imidazoquinoline | Excess Zn/NH₄Cl, 0°C, ≤25 min | |
Acylation | Double-acylated isomer | T3P or EEDQ coupling agents |
Spectroscopic Characterization
Scientific Research Applications
Bronchodilator Properties
1H-imidazo[4,5-c]quinolines have been identified as potential bronchodilators. A patent describes their synthesis and pharmacological methods for use in treating respiratory conditions. The compounds exhibit properties that can relax bronchial smooth muscles, making them useful in managing asthma and other obstructive airway diseases. The structural modifications of these compounds enhance their efficacy as bronchodilators, allowing for improved therapeutic outcomes .
Adenosine Receptor Antagonists
Recent studies have highlighted the potential of 1H-imidazo[4,5-c]quinolin-4-amines as non-xanthine adenosine receptor antagonists. These compounds demonstrate significant affinity for the A1 and A2 adenosine receptors, with some showing nanomolar affinity for the A1 receptor. The structure-activity relationship (SAR) studies indicate that specific substitutions at the 2- and 4-positions of the imidazoquinoline core enhance receptor affinity and selectivity . This class of compounds may have implications in treating conditions related to adenosine signaling, including cardiovascular diseases.
Kinase Inhibition
1H-imidazo[4,5-c]quinolines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR). The compound NVP-BEZ235 has shown potent inhibitory activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-activity relationship studies have revealed modifications that improve selectivity and reduce cytotoxicity to human cells while maintaining efficacy against the parasite. This research opens avenues for developing novel anti-trypanosomal therapies .
Immunomodulatory Effects
Certain derivatives of 1H-imidazo[4,5-c]quinoline have been shown to modulate immune responses by acting as tumor necrosis factor-alpha (TNF-alpha) suppressors. These compounds were derived from structural modifications of imiquimod, which is known for its immune-stimulating properties. The SAR studies reveal that specific substitutions can enhance TNF-alpha suppression without inducing interferon-alpha production, making these derivatives promising candidates for treating inflammatory diseases .
Summary of Applications
The following table summarizes the key applications of this compound:
Mechanism of Action
1H-imidazo[4,5-c]quinoline can be compared with other similar compounds, such as:
Imiquimod:
- Imiquimod is a well-known TLR7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma. While both compounds activate TLR7, this compound derivatives often exhibit higher potency and broader applications .
Resiquimod:
- Resiquimod is another TLR7/8 agonist with potent immunomodulatory effects. Compared to this compound, resiquimod has a more established clinical profile but may have different pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[4,5-c]pyridines
- Structural Difference: Replaces the quinoline benzene ring with a pyridine, reducing aromaticity and altering electronic properties.
- Biological Activity: Imidazo[4,5-c]pyridine-4,6-diamines show TLR7/8 agonism but require N1-benzyl and C2-butyl substitutions for optimal activity, contrasting with the C4-amine requirement in imidazoquinolines .
- Example: Compound 19e (N6-phenyl-substituted imidazo[4,5-c]pyridine) exhibits weaker TNF-α suppression compared to 1H-imidazo[4,5-c]quinoline derivatives .
Imidazo[1,5-a]quinolines
- Structural Difference: The imidazole is fused at positions 1 and 5 of the quinoline, altering ring strain and substitution patterns.
- Synthetic Accessibility: Synthesized via decarboxylative cyclization under metal-free conditions, yielding compounds like 3ad (1-isobutyl-imidazo[1,5-a]quinoline) with lower yields (~40–60%) compared to imidazo[4,5-c]quinoline derivatives (75–97% yields) .
Quinazoline Derivatives (e.g., Imidazo[4,5-g]quinazolines)
- Structural Difference: Incorporates an additional nitrogen in the quinoline ring, forming a quinazoline core.
- Pharmacological Profile: Exhibits kinase inhibition but lacks the TLR7/8 agonism seen in imidazoquinolines. For example, 2,6,8-triaryl-imidazo[4,5-g]quinazolines show MEK inhibition (IC50 < 100 µM) but require fluorine at C7 for selectivity, unlike imidazoquinolines .
Functional Comparisons
TNF-α Suppression
- This compound: Substitutions at C2 (short aliphatic chains) and C4 (primary amines) enhance TNF-α suppression. For example, 4-amino derivatives reduce TNF-α production by >80% in vitro .
- Pyrido-Fused Analogues: Pyrido[4,3-b]indole derivatives (e.g., compound 81) show comparable activity but require scaffold-hopping strategies to mimic imidazoquinoline’s Kac site binding .
Adenosine Receptor Modulation
- A3 Receptor Allosteric Enhancers: 2-Cyclohexyl- and 2-adamantanyl-substituted imidazoquinolines (e.g., compound 24) exhibit nanomolar affinity for A3 receptors, outperforming xanthine-based antagonists (e.g., theophylline) .
- A1 Receptor Antagonists : Hydrophobic substitutions at C2 and C4 (e.g., 4-chloro-2-cycloheptyl derivatives) improve A1 receptor binding (Ki < 10 nM), a feature absent in imidazo[4,5-c]pyridines .
Antiviral and Immunomodulatory Activity
- TLR7/8 Agonism: 1H-Imidazo[4,5-c]quinolin-4-amine derivatives (e.g., imiquimod) induce interferon-α production at EC50 values of 0.1–1 µM, whereas imidazo[4,5-c]naphthyridines require bulkier substituents for similar potency .
- HIV-1 Reactivation: The this compound-2(3H)-one core in I-BET151 mimics acetylated lysine, enabling BRD4 binding. Replacing this core with γ-carboline (compound 81) improves BRD4(2)-binding affinity by 2-fold .
Structure-Activity Relationship (SAR) Contrasts
Biological Activity
1H-imidazo[4,5-c]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and applications in therapeutic contexts.
Overview of this compound
This compound is characterized by its fused imidazole and quinoline rings, which contribute to its unique pharmacological properties. The compound has been investigated for various biological activities, including its role as an adenosine receptor antagonist, TLR7 agonist, and potential anticancer agent.
1. Adenosine Receptor Modulation
1H-imidazo[4,5-c]quinolin-4-amines have been identified as novel non-xanthine antagonists of the adenosine A1 receptor. These compounds exhibit nanomolar affinity for the A1 receptor and demonstrate significant potential in modulating adenosine signaling pathways. Structure-activity relationship studies indicate that hydrophobic substitutions at the 2- and 4-positions enhance receptor affinity, suggesting avenues for further optimization in drug design .
Table 1: Binding Affinities of Selected 1H-Imidazo[4,5-c]quinolin-4-amines
Compound | A1 Receptor Affinity (nM) | A3 Receptor Modulation |
---|---|---|
Compound 28 | 3.2 | Allosteric enhancer |
Compound 43 | 2.5 | Allosteric enhancer |
Compound 44 | 5.0 | No significant effect |
2. Immune Stimulation via TLR7 Activation
Recent studies have highlighted the immune-stimulating properties of imidazo[4,5-c]quinoline derivatives acting as agonists for Toll-like receptor 7 (TLR7). These compounds can selectively activate TLR7, leading to enhanced immune responses. For instance, a series of synthesized agonists demonstrated improved potency in stimulating human and mouse TLR7 receptors .
Table 2: Potency of TLR7 Agonists
Compound | EC50 (µM) | Remarks |
---|---|---|
Compound A | 0.05 | High selectivity for TLR7 |
Compound B | 0.10 | Moderate selectivity |
Compound C | 0.15 | Non-selective |
3. Anticancer Potential
The anticancer properties of this compound derivatives have also been explored. These compounds show promise as payloads in antibody-drug conjugates (ADCs), enhancing tumor targeting while minimizing off-target effects . The ability to modulate immune responses combined with direct cytotoxicity against cancer cells positions these compounds as valuable candidates in cancer therapy.
Case Studies
Case Study: Structure-Activity Relationship Analysis
A study focused on synthesizing various substituted imidazo[4,5-c]quinolines revealed that specific modifications significantly influenced both adenosine receptor binding and TLR7 activation. For example, derivatives with halogen substitutions at the 3-position exhibited enhanced receptor interactions compared to their non-substituted counterparts . This research underscores the importance of SAR in developing effective pharmacological agents.
Case Study: Immunomodulatory Effects
Another investigation evaluated the immunomodulatory effects of a specific derivative, demonstrating that it could induce interferon production and other cytokines in vitro. This finding suggests potential applications in vaccine adjuvant development or as standalone immunotherapeutics .
Q & A
Q. Basic: What are the standard synthetic routes for 1H-imidazo[4,5-c]quinoline derivatives?
Answer:
The core synthesis involves cyclization of substituted quinoline precursors. A common method starts with 6-nitroquinoline-5-amine, which is reduced to quinoline-5,6-diamine using SnCl₂ . Cyclization with aldehydes (e.g., benzaldehyde) generates intermediates like N6-benzylidene-quinoline-5,6-diamines, which are further cyclized to form the imidazo[4,5-c]quinoline scaffold . For advanced derivatives, oxidation with m-CPBA introduces N-oxide functionalities , while methoxylation at position 4 is achieved via reflux with sodium methoxide . Key intermediates include 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-cyano and 4-carboxamide, pivotal for preparing TLR7 agonists like Imiquimod .
Q. Advanced: How can regioselectivity challenges during substitution at the 1-, 2-, and 4-positions be mitigated?
Answer:
Regioselectivity is controlled by steric and electronic factors. For example:
- Position 1 : Alkylation (e.g., isobutyl groups) is achieved using alkyl halides under basic conditions to favor N1-substitution over N3 .
- Position 2 : Electrophilic aromatic substitution (e.g., adamantanyl groups) requires directing groups or halogenation followed by cross-coupling .
- Position 4 : Carboxamide or cyano intermediates allow selective functionalization via hydrolysis or nucleophilic substitution .
Optimization involves monitoring reaction kinetics (e.g., TLC) and adjusting catalysts (e.g., Ir-based catalysts for photoredox reactions) .
Q. Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions. For example, adamantanyl protons appear as singlets at δ 1.72–2.21 ppm .
- X-ray crystallography : Resolves planarity of the imidazo[4,5-c]quinoline ring (mean deviation <0.036 Å) and torsion angles (e.g., C10–N3–C11–C12 = -99.77°) .
- HRMS : Confirms molecular ions (e.g., [M+H]⁺ for C₂₀H₂₂N₃⁺: calcd 304.1808, found 304.1823) .
Q. Advanced: How can contradictions between in vitro and in vivo activity data for TLR7 agonists be resolved?
Answer:
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability (e.g., cytochrome P450 assays) .
- Formulation optimization : Use liposomal encapsulation to enhance solubility of hydrophobic derivatives (e.g., Imiquimod) .
- In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) .
Q. Basic: What in vitro assays evaluate TNF-α suppression or TLR7 activity?
Answer:
- TLR7 activation : Luciferase reporter assays in HEK293 cells transfected with TLR7 and NF-κB luciferase constructs .
- TNF-α suppression : ELISA quantification in LPS-stimulated macrophages (IC₅₀ values for derivatives range 0.1–10 µM) .
- IFN-α induction : Flow cytometry to measure IFN-α secretion in human PBMCs .
Q. Advanced: What strategies improve the synthetic yield of polysubstituted derivatives?
Answer:
- Van Leusen/aza-Wittig tandem reactions : Achieve >60% yield for polysubstituted analogs via stepwise imidazole formation and cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min for methoxylation) .
- Solvent optimization : Use CHCl₃/MeOH (10:1) for improved solubility during m-CPBA oxidation .
Q. Basic: What safety protocols are recommended for handling this compound intermediates?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of N-oxide derivatives .
- PPE : Use nitrile gloves and fume hoods when handling sodium methoxide or SnCl₂ .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Q. Advanced: How are structure-activity relationships (SAR) systematically studied for TNF-α suppression?
Answer:
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Substituent libraries : Synthesize derivatives with varied groups (e.g., 2-phenyl, 4-methoxy) and test in dose-response assays .
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3D-QSAR modeling : Correlate electrostatic/hydrophobic fields with IC₅₀ values .
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Key findings :
Position Substituent TNF-α IC₅₀ (µM) 2 Phenyl 0.5 4 Methoxy >10
Q. Basic: How is crystallographic data validated for novel derivatives?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 297 K .
- Refinement : SHELXL-2018/3 with R factor <0.042 and wR <0.127 .
- Validation : Check CIF files with PLATON for missed symmetry or H-bond errors .
Q. Advanced: What mechanistic insights explain TLR7 selectivity over TLR8?
Answer:
Properties
IUPAC Name |
3H-imidazo[4,5-c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIRVXDSMXFTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311603 | |
Record name | 1H-Imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233-56-7 | |
Record name | 1H-Imidazo[4,5-c]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-c]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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